Cas no 1000413-72-8 (Fasiglifam)

Fasiglifam structure
Produktname:Fasiglifam
Fasiglifam Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- TAK875
- TAK-875
- (S)-2-(6-((2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-2,3-dihydrobenzofuran-3-yl)acetic acid
- 2-[(3S)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid
- NULL
- ((3S)-6-({3-[4-(3-methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl)acetic acid
- 3-Benzofuranacetic acid,6-[[2',6'-diMethyl-4'-[3-(Methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]Methoxy]-2,3-dihydro-,(3S)
- Fasiglifam
- Fasiglifam (INN)
- FASIGLIFAM (TAK-875)
- (3S)-6-[[2',6'-Dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-3-benzofuranacetic acid
- TAK-875,TAK875
- (S)-2-(6-((2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-2,3-dih
- [(3S)-6-({2',6'-Dimethyl-4'-[3-(methylsulfonyl)propoxy]-3-biphenylyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid
- 3-Benzofuranacetic acid, 6-[[2',6'-diMethyl-4'-[3-(Methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]Methoxy]-2,3-dihydro-, (3S)-
- Q27077287
- 2YB
- BCP02430
- 3-BENZOFURANACETIC ACID, 6-((2',6'-DIMETHYL-4'-(3-(METHYLSULFONYL)PROPOXY)(1,1'-BIPHENYL)-3-YL)METHOXY)-2,3-DIHYDRO-, (3S)-
- SCHEMBL204652
- GTPL6484
- MS-29716
- Fasiglifam [USAN:INN]
- ((3S)-6-(((2',6'-DIMETHYL-4'-(3-(METHANESULFONYL)PROPOXY)-(1,1'-BIPHENYL)-3-YL))METHOXY)-2,3-DIHYDRO-1-BENZOFURAN-3-YL)ACETIC ACID
- MFCD18251445
- AKOS025289552
- CHEMBL1829174
- 1000413-72-8
- UNII-GLP1W4JXAH
- DTXSID601025726
- Fasiglifam [INN]
- D10336
- AC-25651
- BRD-K58501140-002-01-0
- FASIGLIFAM [USAN]
- (3S)-6-[[2',6'-Dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-3-benzofuranacetic Acid; (+)-TAK 875; TAK-875
- [(3S)-6-({3-[4-(3-methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid
- BDBM50386790
- Fasiglifam (USAN/INN)
- [(3s)-6-({2',6'-Dimethyl-4'-[3-(Methylsulfonyl)propoxy]biphenyl-3-Yl}methoxy)-2,3-Dihydro-1-Benzofuran-3-Yl]acetic Acid
- 2-[(3S)-6-[[3-[2,6-dimethyl-4-(3-methylsulonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzouran-3-yl]acetic acid
- HY-10480
- Tak-875 anhydrous
- FASIGLIFAM [WHO-DD]
- 2-[(3S)-6-({3-[4-(3-methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid
- GLP1W4JXAH
- CS-0282
- DB12491
- J-501277
- BZCALJIHZVNMGJ-HSZRJFAPSA-N
- TAK-875(Fasiglifam)
- ((3S)-6-((3-(4-(3-Methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl)acetic acid
- NS00072908
- GLXC-04884
- NCGC00346669-01
- TAK 875
- EX-A203
- CHEBI:177451
- NCGC00346669-07
- 4phu
- TAK-875, >=98%
-
- MDL: MFCD18251445
- Inchi: InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31)/t23-/m1/s1
- InChI-Schlüssel: BZCALJIHZVNMGJ-HSZRJFAPSA-N
- Lächelt: CC1=C(C(C)=CC(OCCCS(C)(=O)=O)=C1)C2=CC(COC3=CC=C4[C@@H](COC4=C3)CC(O)=O)=CC=C2
Berechnete Eigenschaften
- Genaue Masse: 524.18700
- Monoisotopenmasse: 524.18687453g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 37
- Anzahl drehbarer Bindungen: 11
- Komplexität: 828
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 108Ų
- XLogP3: 4.7
Experimentelle Eigenschaften
- Dichte: 1.252
- Siedepunkt: 739.1±60.0°C at 760 mmHg
- PSA: 107.51000
- LogP: 6.39440
Fasiglifam Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Fasiglifam Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D516808-10mg |
(3S)-6-[[2',6'-Dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-3-benzofuranacetic acid |
1000413-72-8 | 98% | 10mg |
$720 | 2024-06-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T86690-10mg |
TAK-875 |
1000413-72-8 | 98% | 10mg |
¥5778.0 | 2023-09-06 | |
Chemenu | CM157140-1g |
Fasiglifam |
1000413-72-8 | 95+% | 1g |
$1450 | 2023-02-19 | |
eNovation Chemicals LLC | D500334-250MG |
Fasiglifam |
1000413-72-8 | 97% | 250mg |
$225 | 2024-07-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T127963-25mg |
TAK-875 |
1000413-72-8 | ≥98% | 25mg |
¥3368.90 | 2023-08-31 | |
MedChemExpress | HY-10480-10mM*1 mL in DMSO |
Fasiglifam |
1000413-72-8 | 98.94% | 10mM*1 mL in DMSO |
¥1210 | 2024-04-21 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2351-50 mg |
TAK875 |
1000413-72-8 | 99.82% | 50mg |
¥5382.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2351-1 mL * 10 mM (in DMSO) |
TAK875 |
1000413-72-8 | 99.82% | 1 mL * 10 mM (in DMSO) |
¥1383.00 | 2022-02-28 | |
ChemScence | CS-0282-2mg |
Fasiglifam |
1000413-72-8 | 98.94% | 2mg |
$79.0 | 2022-04-28 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023195-50mg |
Fasiglifam |
1000413-72-8 | 98% | 50mg |
¥5685 | 2023-09-11 |
Fasiglifam Verwandte Literatur
-
Irina V. Palamarchuk,Zarina T. Shulgau,Adilet Y. Dautov,Shynggys D. Sergazy,Ivan V. Kulakov Org. Biomol. Chem. 2022 20 8962
-
Michael J. Waring,David J. Baker,Stuart N. L. Bennett,Alexander G. Dossetter,Mark Fenwick,Rob Garcia,Jennie Georgsson,Sam D. Groombridge,Susan Loxham,Philip A. MacFaul,Katie G. Maskill,David Morgan,Jenny Morrell,Helen Pointon,Graeme R. Robb,David M. Smith,Stephen Stokes,Gary Wilkinson Med. Chem. Commun. 2015 6 1024
-
James Allen Frank,Dmytro A. Yushchenko,Nicholas H. F. Fine,Margherita Duca,Mevlut Citir,Johannes Broichhagen,David J. Hodson,Carsten Schultz,Dirk Trauner Chem. Sci. 2017 8 7604
-
Zheng Li,Jianyong Yang,Weijie Gu,Guoshen Cao,Xiaoting Fu,Xuedan Sun,Yu Zhang,Hui Jin,Wenlong Huang,Hai Qian RSC Adv. 2016 6 46356
-
Xuekun Wang,Yurui Xu,Shujun Feng,Xinyu Huang,Xia Meng,Jiao Chen,Leilei Guo,Junliang Ge,Jikang Zhang,Jianmei Chen,Li Cheng,Kai Gu,Yu Zhang,Qing Jiang,Xinghai Ning Chem. Commun. 2019 55 8975
1000413-72-8 (Fasiglifam) Verwandte Produkte
- 2228775-48-0(3-(4-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 74654-06-1(m-PEG3-azide)
- 2228322-11-8(3-(4-bromo-5-methylthiophen-2-yl)propane-1-thiol)
- 1374509-57-5(Ethyl 4-(4-chlorophenyl)-2,4-dimethyl-3,4-dihydroquinolin-1(2H)-yl(oxo)acetate)
- 2060050-86-2(7-(benzyloxy)carbonyl-2-(difluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrazine-3-carboxylic acid)
- 1538443-51-4(5-(4-Chloro-3-methoxyphenyl)thiazol-2-amine)
- 2008415-22-1(Cyclopropanecarboxamide, N-[1-(aminomethyl)-2,2,2-trifluoroethyl]-)
- 2138011-29-5(2-bromo-3-cyclopropylbenzaldehyde)
- 1187930-14-8((S)-1-Cbz-3-isopropyl-piperazine)
- 7059-61-2(6-Chloropyridine-2-carboxylic acid amide)
Empfohlene Lieferanten
atkchemica
(CAS:1000413-72-8)Fasiglifam

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:1000413-72-8)Fasiglifam

Reinheit:99%/99%
Menge:100mg/250mg
Preis ($):250.0/488.0